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molecular formula C12H9BrO2 B8590757 2-Bromo-5-phenoxyphenol

2-Bromo-5-phenoxyphenol

Cat. No. B8590757
M. Wt: 265.10 g/mol
InChI Key: FUNCRPSZGUFPAS-UHFFFAOYSA-N
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Patent
US08481733B2

Procedure details

To a solution of 1-bromo-2-methoxy-4-phenoxy-benzene (100.00 mg, 0.35 mmol) in DCM (5 mL) was slowly added boron tribromide (0.16 mL, 1.53 mmol) at −20° C. The reaction was stirred at that temperature for 2 h. The reaction mixture was concentrated in vacuo and dried on the pump. The crude reaction mixture was used for next step without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:4][C:3]=1[O:15]C.B(Br)(Br)Br>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:4][C:3]=1[OH:15]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC1=CC=CC=C1)OC
Step Two
Name
Quantity
0.16 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at that temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −20° C
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried on the pump
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was used for next step without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=C(C=C(C=C1)OC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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